molecular formula C12H10BrNO2 B1506429 Ethyl 8-bromoquinoline-4-carboxylate CAS No. 220844-75-7

Ethyl 8-bromoquinoline-4-carboxylate

Cat. No. B1506429
CAS RN: 220844-75-7
M. Wt: 280.12 g/mol
InChI Key: QAZUDLFASXSZFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like EBQC often involves reactions with isatins in the presence of trimethylchlorosilane in aqueous alcohol . For instance, the reaction of 3-morpholino-1-phenylprop-2-en-1-one with 5-bromoisatin under similar conditions led to the synthesis of 4-carboxy-3-(1-adamantanoyl)quinoline .


Molecular Structure Analysis

The molecular structure of EBQC can be represented by the InChI code 1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 . The molecular weight of EBQC is 280.12 .


Chemical Reactions Analysis

Quinoline derivatives like EBQC exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They are also used in the synthesis of related four-membered to seven-membered heterocycles .


Physical And Chemical Properties Analysis

EBQC is a solid compound . Its InChI key is KEJQXBCGUDOZMU-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

EBQC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the exact future directions for EBQC are not specified in the search results, quinoline derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal and industrial chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of EBQC and related compounds.

properties

IUPAC Name

ethyl 8-bromoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-7-14-11-8(9)4-3-5-10(11)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZUDLFASXSZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720530
Record name Ethyl 8-bromoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromoquinoline-4-carboxylate

CAS RN

220844-75-7
Record name Ethyl 8-bromoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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